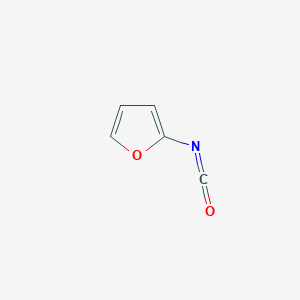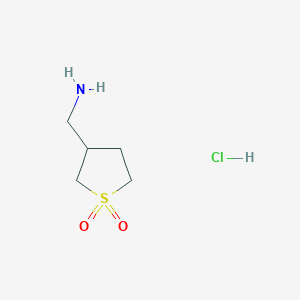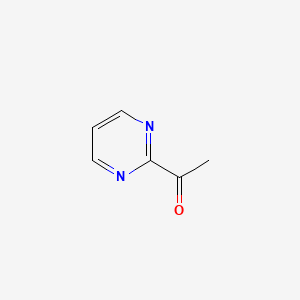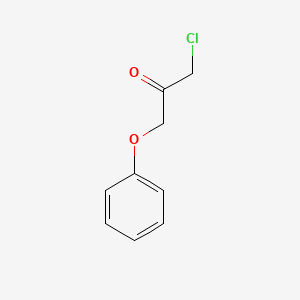
4-Bromo-2-chlorothiazole
Vue d'ensemble
Description
4-Bromo-2-chlorothiazole is a heterocyclic organic compound with the molecular formula C3HBrClNS. It is a thiazole derivative containing two halogen atoms, bromine and chlorine. This compound is used as a key intermediate in the synthesis of various compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and dyes.
Méthodes De Préparation
The synthesis of 4-Bromo-2-chlorothiazole typically involves the reaction of 4-bromo-2-nitrothiazole with phosphorus trichloride. The reaction conditions include:
Reagents: 4-bromo-2-nitrothiazole, phosphorus trichloride
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
4-Bromo-2-chlorothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.
Major products formed from these reactions include derivatives with different functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
4-Bromo-2-chlorothiazole has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as anticancer, antibacterial, and antifungal properties.
Medicine: It is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chlorothiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities, such as anticancer and antibacterial effects, are attributed to its ability to interfere with cellular processes and enzyme functions. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chlorothiazole can be compared with other similar compounds, such as:
- 3-Bromo-4-chloropyridine
- 1-(2-Bromoethyl)-4-chloro-1H-pyrazole
- 4-Bromo-2-chlorobenzaldehyde
- 4-Bromo-3-chlorophenol
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
These compounds share similar structural features, such as the presence of bromine and chlorine atoms, but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its thiazole ring structure, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-bromo-2-chloro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNS/c4-2-1-7-3(5)6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMBHCWTANPPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470800 | |
| Record name | 4-Bromo-2-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92977-45-2 | |
| Record name | 4-Bromo-2-chlorothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the halogen-dance reaction particularly useful for synthesizing 4-bromo-2-chlorothiazole derivatives?
A1: The halogen-dance reaction allows for the selective functionalization of thiazole rings. This reaction, involving the migration of a halogen atom around an aromatic system, is particularly useful in this context because it enables the introduction of a bromine atom at the 4-position of the 2-chlorothiazole ring. [] This regioselectivity is crucial for accessing specific this compound derivatives that might be challenging to synthesize through other methods.
Q2: What are the potential implications of synthesizing diverse this compound derivatives for drug discovery?
A2: The ability to easily synthesize a variety of this compound derivatives using the halogen-dance reaction opens up possibilities for structure-activity relationship (SAR) studies. [] By systematically modifying the substituents on the thiazole ring, researchers can investigate how these changes impact the biological activity, potency, and selectivity of the resulting compounds. This approach can be instrumental in identifying promising lead compounds for drug development in various therapeutic areas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
![1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B1279554.png)


![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)


